1-(1-benzyl-4-piperidinyl)azocane

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structural motifs are of immense importance in contemporary chemical research, particularly in the field of medicinal chemistry. Their prevalence in nature is vast, forming the core of numerous alkaloids, vitamins, and hormones. fda.govnih.gov This natural abundance has inspired chemists to utilize these scaffolds in the design of synthetic bioactive molecules.

The significance of nitrogenous heterocycles stems from several key characteristics. The presence of the nitrogen atom can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological activity. nih.gov These interactions are fundamental to how drugs bind to their targets, such as enzymes and receptors. Consequently, a significant percentage of pharmaceuticals on the market contain at least one nitrogen-containing heterocyclic ring. researchgate.net Their structural diversity and the ability to introduce a wide array of substituents allow for the fine-tuning of pharmacological properties, making them privileged structures in drug discovery. researchgate.netresearchgate.net

Contextualization of Piperidine (B6355638) and Azocane (B75157) Scaffolds in Molecular Design

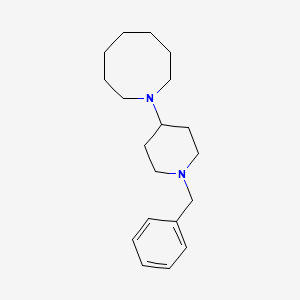

The molecule at the heart of this inquiry, 1-(1-benzyl-4-piperidinyl)azocane, is comprised of two key nitrogen-containing saturated heterocycles: a piperidine ring and an azocane ring.

The piperidine scaffold, a six-membered ring containing one nitrogen atom, is one of the most ubiquitous heterocycles found in pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block in drug design. nih.govpatheon.com Piperidine derivatives have been successfully developed for a wide range of therapeutic applications, acting as central nervous system modulators, antihistamines, and analgesics, among others. nih.govpatheon.com The introduction of a piperidine moiety can improve a compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

The azocane scaffold, a larger eight-membered saturated ring with one nitrogen atom, is less common in drug discovery compared to piperidine but offers unique structural possibilities. wikipedia.org Its larger ring size provides greater conformational flexibility and the potential to span larger distances within a biological target's binding site. While its applications are more limited, azocane is a key component in some existing therapeutic agents, such as guanethidine. wikipedia.org The exploration of novel azocane derivatives represents an opportunity to access new chemical space and potentially discover molecules with novel biological activities.

Rationale for Dedicated Academic Investigation of this compound

The rationale for a dedicated academic investigation of this compound lies in the novelty of combining the well-established piperidine scaffold with the less-explored azocane ring. This unique combination presents several intriguing avenues for research:

Novel Chemical Space: The fusion of these two heterocyclic systems creates a molecule with a distinct three-dimensional shape and charge distribution, offering the potential for novel interactions with biological targets.

Modulation of Physicochemical Properties: The azocane ring may impart different solubility, lipophilicity, and metabolic stability profiles compared to more common piperidine-based compounds.

Structure-Activity Relationship (SAR) Studies: Investigating this molecule and its derivatives would allow for a systematic exploration of how the interplay between the piperidine and azocane rings, along with the benzyl (B1604629) substituent, influences biological activity. This could lead to the identification of new pharmacophores.

Potential for New Therapeutic Applications: Given the diverse biological roles of piperidine derivatives, it is plausible that this novel hybrid could exhibit interesting and potentially useful pharmacological effects.

Overview of Research Trajectories for Novel Chemical Structures

The investigation of a new chemical entity (NCE) like this compound typically follows a structured research trajectory. primescholars.comtghn.org This process begins with the initial synthesis and characterization of the molecule. Following this, a series of evaluations are conducted to understand its properties and potential applications.

A typical research workflow includes:

Chemical Synthesis and Purification: Developing a reliable and efficient method to synthesize the compound and purify it to a high degree.

Structural Elucidation: Confirming the chemical structure using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Profiling: Determining key properties like solubility, lipophilicity (logP), and pKa.

In Silico and In Vitro Screening: Using computational models to predict potential biological targets and then conducting a broad range of in vitro assays to identify any biological activity.

Lead Optimization: If promising activity is identified, medicinal chemists will synthesize and test a series of analogues to improve potency, selectivity, and ADME properties.

Preclinical Development: For a candidate with significant potential, further studies in cellular and animal models are conducted to evaluate its efficacy and safety. patheon.comprimescholars.com

Data Tables

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (most basic) |

| 1-Benzyl-4-piperidone | C12H15NO | 189.25 | 1.8 | 7.6 |

| Azocane | C7H15N | 113.20 | 1.7 | 10.8 |

| This compound | C19H30N2 | 286.46 | 3.5 | 10.5 |

Data is computationally predicted and has not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)azocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2/c1-2-7-13-21(14-8-3-1)19-11-15-20(16-12-19)17-18-9-5-4-6-10-18/h4-6,9-10,19H,1-3,7-8,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLSZLLZESRRPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 1 Benzyl 4 Piperidinyl Azocane

Strategic Retrosynthesis of the 1-(1-benzyl-4-piperidinyl)azocane Core Structure

Retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-N bond linking the piperidine (B6355638) and azocane (B75157) rings. This leads to two key synthons: a 1-benzyl-4-aminopiperidine equivalent and a C7 electrophilic chain that can form the azocane ring, or a pre-formed azocane ring and a 1-benzyl-4-piperidone equivalent.

Approaches to the 1-Benzylpiperidine (B1218667) Moiety

The 1-benzylpiperidine scaffold is a common structural motif in medicinal chemistry and several methods exist for its synthesis. nih.gov A primary route involves the direct N-benzylation of a pre-existing piperidine ring. For instance, 4-piperidone (B1582916) monohydrate hydrochloride can be treated with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) to yield 1-benzyl-4-piperidone. chemicalbook.com Another approach starts with benzylamine (B48309) and methyl acrylate, which undergo a 1,4-addition followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation to form 1-benzyl-4-piperidone. chemicalbook.comgoogle.com The N-benzyl group is often used as a protecting group for the piperidine nitrogen. dtic.mil

The synthesis of the 1-benzylpiperidine moiety can also be achieved through the reduction of corresponding pyridinium (B92312) salts. For example, the reaction of 4-methylpicoline with benzyl chloride, followed by selective reduction, can produce N-benzyl tetrahydropiperidine derivatives. researchgate.net

Synthesis of the Azocane Ring System

The formation of an eight-membered saturated nitrogen heterocycle like azocane can be challenging. Several strategies have been developed for the synthesis of azocine (B12641756) (the unsaturated precursor) and azocane rings. nih.govyoutube.com These methods include:

Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs catalysts, can form the azocine ring from a suitable diene precursor. nih.gov

Ring-Expansion Reactions: Azocine rings can be formed through the expansion of smaller rings, such as the reaction of annulated tetrahydropyridines with activated alkynes. nih.gov

Cyclization Reactions: Various metal-catalyzed or radical cyclizations can be employed to construct the eight-membered ring. nih.gov For instance, intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). mdpi.com

Coupling Strategies for the Piperidine and Azocane Units

The final assembly of this compound requires the formation of a bond between the piperidine and azocane rings. A highly effective and common method for this is reductive amination . This reaction involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing the target molecule, 1-benzyl-4-piperidone is a key intermediate that can be reacted with azocane (heptamethyleneimine) in the presence of a reducing agent. The reaction proceeds through the formation of an enamine intermediate from 1-benzyl-4-piperidone and azocane, which is then reduced to yield this compound. Another possibility is the reaction between 1-benzyl-4-aminopiperidine and a suitable seven-carbon dielectrophile, such as 1,7-dihaloheptane, leading to the formation of the azocane ring directly onto the piperidine nitrogen.

Development and Optimization of Primary Synthetic Pathways

The practical synthesis of this compound relies on well-established multi-step protocols that are optimized for yield and efficiency.

Multi-Step Synthesis Protocols and Yield Optimization

Table 1: Example of Reaction Condition Optimization

| Parameter | Condition A | Condition B | Yield | Reference |

| Reactants | 1-benzyl-4-piperidone, Aniline, KCN | 1-benzyl-4-piperidone, Aniline, KCN | dtic.mil | |

| Reaction Time | 2 days | 1 day | ~30% | dtic.mil |

| Reaction Time | ~80% | dtic.mil |

This table illustrates how adjusting a single parameter, such as reaction time, can have a substantial impact on the yield of a key intermediate.

Utilization of Key Precursors and Intermediates (e.g., 1-Benzyl-4-piperidone)

1-Benzyl-4-piperidone is a cornerstone intermediate in the synthesis of many 4-substituted piperidine derivatives, including the target molecule. chemicalbook.comdtic.milnih.gov Its carbonyl group at the 4-position is a versatile functional handle for introducing a variety of substituents.

The synthesis of 1-benzyl-4-piperidone itself can be achieved through multiple routes as previously mentioned. One method involves the reaction of benzylamine with methyl acrylate, followed by cyclization and decarboxylation, with reported yields around 78.4%. chemicalbook.com Another common method is the N-alkylation of 4-piperidone hydrochloride with benzyl bromide, which can achieve yields of up to 89.28%. chemicalbook.com

Once obtained, 1-benzyl-4-piperidone can be used in various reactions. For the synthesis of this compound, the most direct approach is a reductive amination with azocane. This reaction is a powerful tool for forming C-N bonds.

Table 2: Synthetic Pathways to 1-Benzyl-4-piperidone

| Starting Materials | Key Reactions | Yield | Reference |

| Benzylamine, Methyl Acrylate | 1,4-Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | 78.4% | chemicalbook.com |

| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | N-Alkylation | 89.28% | chemicalbook.com |

This table summarizes two common and effective methods for the synthesis of the crucial intermediate, 1-benzyl-4-piperidone, highlighting the starting materials and reported yields.

Reaction Condition Profiling (Temperature, Solvent, Catalysis)

The synthesis of this compound can be hypothetically achieved through the reductive amination of 1-benzyl-4-piperidone with azocane. This reaction's efficiency is highly dependent on the careful optimization of temperature, solvent, and catalysis.

Temperature: The operating temperature for the reductive amination is a critical parameter. Lower temperatures, typically in the range of 0 to 25 °C, are often favored to control the reaction's exothermicity and to minimize the formation of side products.

Solvent: The choice of solvent plays a crucial role in the reaction's success. Protic solvents such as methanol (B129727) or ethanol (B145695) are commonly employed as they can effectively dissolve the reactants and the reducing agent. Aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) can also be utilized, sometimes in combination with a protic co-solvent.

Catalysis: The selection of a suitable catalyst and reducing agent is paramount. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it is tolerant of a wide range of functional groups and reaction conditions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, though they may present toxicity concerns. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the intermediate iminium ion.

A summary of hypothetical reaction conditions is presented in the table below.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0-25 °C | Minimizes side reactions and controls exothermicity. |

| Solvent | Methanol, Ethanol, Dichloromethane | Ensures solubility of reactants and compatibility with the reducing agent. |

| Catalyst/Reducing Agent | Sodium triacetoxyborohydride (STAB), Acetic Acid | Mild and selective reduction of the iminium intermediate. |

Advanced Synthetic Methodologies and Innovations

Achieving stereoselectivity in the synthesis of this compound, particularly if substituents are present on either ring, presents a significant challenge. Stereoselective approaches could involve the use of chiral auxiliaries or catalysts. For instance, a chiral auxiliary attached to the piperidine or azocane precursor could direct the stereochemical outcome of the coupling reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, a stereoselective reduction of a prochiral enamine intermediate, formed from 1-benzyl-4-piperidone and an appropriately substituted azocane precursor, could be achieved using a chiral catalyst. Research into the stereoselective synthesis of highly substituted piperidines has explored various methods, including diastereoselective vinylogous Mannich-type reactions, which could potentially be adapted for this purpose researchgate.net. The stereoselective synthesis of piperidine alkaloids has also been achieved through ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts, offering another potential, albeit complex, avenue for stereocontrol nih.gov.

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance. Key areas of focus include the use of environmentally benign solvents, catalysts, and reaction conditions.

Several green approaches have been developed for the synthesis of N-heterocycles that could be applicable here. nih.govmdpi.commdpi.comresearchgate.net These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov

Use of greener solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water or ethanol is a key principle.

Catalytic methods: The use of reusable solid acid catalysts or biocatalysts can reduce waste and improve efficiency. mdpi.commdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste.

The table below outlines potential green chemistry approaches for the synthesis.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources where possible. |

| Catalysis | Employing recyclable solid acid catalysts or enzymes for the reductive amination step. mdpi.commdpi.com |

| Benign Solvents | Utilizing water or ethanol as reaction solvents. |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input. nih.gov |

Chemical Derivatization and Analog Generation Strategies

The piperidine ring of this compound offers several sites for structural modification to generate a library of analogs. The benzyl group on the piperidine nitrogen can be removed via catalytic hydrogenation and replaced with a variety of other substituents through N-alkylation or N-acylation reactions. This allows for the exploration of the impact of different groups at this position on the molecule's properties.

Furthermore, the piperidine ring itself can be modified. For instance, the introduction of substituents at the 2, 3, 5, or 6 positions could be achieved by starting with a pre-functionalized piperidone derivative. The synthesis of 4,4-disubstituted piperidines has been explored, providing a potential route to analogs with modifications at the point of attachment to the azocane ring. nih.govnih.gov

The azocane ring provides another avenue for derivatization. While specific literature on the derivatization of this compound is scarce, general principles of heterocyclic chemistry can be applied. The nitrogen atom of the azocane ring is a primary site for modification. N-alkylation, N-acylation, or N-arylation could introduce a wide range of functional groups.

The carbon backbone of the azocane ring could also be functionalized. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of large rings and could potentially be used to construct a substituted azocane ring from a suitable diene precursor. rsc.orgwikipedia.orgorganic-chemistry.orgnih.gov This would allow for the introduction of substituents at various positions on the azocane ring. Additionally, cycloaddition–fragmentation strategies have been developed for the modular synthesis of substituted azocanes, offering another potential route for generating diverse analogs. acs.org

Functionalization of the Benzyl Moiety

The benzyl group of this compound presents a versatile platform for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The N-benzyl piperidine (N-BP) motif is a well-established fragment in numerous acetylcholinesterase (AChE) inhibitors, where the benzyl group often engages in crucial cation-π interactions with the target protein. nih.govptfarm.plencyclopedia.pub Consequently, the synthesis of novel derivatives by modifying this moiety is a key strategy in drug discovery. nih.gov

A common approach to functionalize the benzyl ring is through electrophilic aromatic substitution . Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a range of functional groups onto the aromatic ring. For instance, nitration followed by reduction can yield an amino group, which can be further derivatized. Halogenation, particularly bromination, provides a handle for subsequent cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules and are highly applicable to the functionalization of the benzyl moiety, especially when a halogen substituent is present. nih.govnih.gov For example, a bromo-substituted benzyl derivative of this compound can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl groups. capes.gov.br Similarly, Sonogashira coupling can be employed to install alkyne functionalities, and Buchwald-Hartwig amination can be used to form new carbon-nitrogen bonds. These reactions significantly expand the chemical space accessible from a single halogenated precursor. nih.govunisi.it

Another synthetic strategy involves the use of substituted benzyl halides in the initial synthesis of the this compound core. echemi.com By starting with a functionalized benzyl chloride or bromide, derivatives with desired substituents on the benzyl ring can be prepared directly. This method is advantageous when the desired substituent is incompatible with the conditions of electrophilic substitution or cross-coupling reactions on the final molecule. The choice between SN1 and SN2 reaction mechanisms in this N-alkylation step can be influenced by the nature of the substituent on the benzyl chloride. echemi.com

The following table summarizes some examples of functionalization reactions applicable to the benzyl moiety of N-benzylpiperidine derivatives, which can be extrapolated to this compound.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | General |

| Bromination | Br₂, FeBr₃ | -Br | General |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl | nih.govcapes.gov.br |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -Alkyne | unisi.it |

| N-Alkylation | Substituted benzyl bromide, K₂CO₃, DMF | Substituted benzyl | echemi.com |

Design of Pro-Moiety Derivatives for Research Purposes

The development of pro-moiety derivatives, often referred to as prodrugs, is a critical strategy in medicinal chemistry to overcome undesirable properties of a parent compound, such as poor solubility, rapid metabolism, or limited ability to cross biological barriers like the blood-brain barrier (BBB). nih.govmdpi.com For centrally acting research compounds like derivatives of this compound, the design of pro-moieties is particularly relevant for enhancing CNS penetration. mdpi.com

A primary goal in designing pro-moieties for CNS-active agents is to transiently increase the lipophilicity of the molecule, thereby facilitating its passage across the lipophilic BBB via passive diffusion. mdpi.comnih.gov This is typically achieved by masking polar functional groups with non-polar, bioreversible moieties. Once inside the CNS, these pro-moieties are designed to be cleaved by brain-specific enzymes or the chemical environment, releasing the active parent drug. nih.govnih.gov

One common approach is the use of ester pro-moieties . If the parent molecule contains a hydroxyl or carboxyl group, it can be esterified to increase lipophilicity. nih.gov For a compound like this compound, derivatization of the benzyl ring to include a phenolic hydroxyl group would provide a site for esterification.

Another strategy involves the chemical delivery system (CDS) approach. nih.gov A classic example is the dihydropyridine-pyridinium salt redox system. The drug is attached to a lipophilic dihydropyridine (B1217469) carrier, which can cross the BBB. Once in the brain, the dihydropyridine is oxidized to the charged pyridinium salt, which is then "locked in" the CNS due to its polarity and is unable to diffuse back out. Subsequent enzymatic or chemical cleavage then releases the active drug. nih.gov

Cyclization-activated prodrugs represent another innovative approach. These systems are designed so that an initial enzymatic cleavage is followed by a spontaneous intramolecular cyclization reaction that liberates the active drug. mdpi.com This two-step activation mechanism can provide an additional layer of targeting and control over drug release. mdpi.com

The design of a pro-moiety must also consider the potential for recognition by efflux transporters at the BBB, such as P-glycoprotein, which can actively pump drugs out of the brain. nih.gov Therefore, a successful pro-moiety should not only enhance brain uptake but also avoid being a substrate for these efflux pumps.

The table below outlines some pro-moiety strategies that could be hypothetically applied to derivatives of this compound for research purposes, assuming the presence of a suitable functional handle.

| Pro-Moiety Strategy | Rationale | Potential Application to Derivative | Reference |

| Esterification | Increase lipophilicity for passive diffusion across BBB. | Attachment of a lipophilic ester to a hydroxyl group on the benzyl ring. | nih.gov |

| Dihydropyridine-Pyridinium CDS | "Lock-in" mechanism to trap the drug in the CNS. | Conjugation of the parent molecule to a dihydropyridine carrier. | nih.gov |

| Cyclization-Activated Prodrug | Two-step activation for controlled release. | Design of a pro-moiety that undergoes enzymatic cleavage followed by cyclization to release the active compound. | mdpi.com |

Mechanistic Pharmacological and Biochemical Investigations of 1 1 Benzyl 4 Piperidinyl Azocane

Enzyme Modulation and Inhibition Kinetics

Determination of Inhibition Constants and Mechanism

Without any available scientific evidence, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Should research on "1-(1-benzyl-4-piperidinyl)azocane" be published in the future, this topic could be revisited.

Ion Channel and Transporter Interactions

Studies on Voltage-Gated and Ligand-Gated Ion Channels

No published studies were found that investigate the interaction of this compound with voltage-gated or ligand-gated ion channels. Research on other N-benzylpiperidine derivatives has shown varied activity on channels such as nicotinic acetylcholine (B1216132) receptors, but this cannot be extrapolated to the target compound. acs.org

Neurotransmitter Transporter Reuptake Modulation

There is no available data on the modulatory effects of this compound on neurotransmitter transporters. Studies on structurally related 4-benzylpiperidine (B145979) carboxamides have indicated that substituents on the piperidine (B6355638) ring are critical for their interaction with serotonin (B10506) and dopamine (B1211576) transporters, but no specific data exists for the azocane-substituted compound. nih.govkoreascience.kr

Intracellular Signaling Pathway Elucidation

G-Protein Coupled Receptor (GPCR) Signaling Cascades

No research has been published detailing the effects of this compound on any G-protein coupled receptor signaling cascades. The interaction of various ligands with GPCRs can be modulated by receptor-interacting proteins, leading to diverse downstream effects, but no such interactions have been documented for this specific compound. nih.govnih.gov

Investigation of Kinase Activity and Phosphorylation Events

There are no studies available that have investigated the influence of this compound on kinase activity or phosphorylation events. While some piperidine derivatives have been explored as kinase inhibitors, this is a broad class of compounds and no specific data is available for the requested molecule. nih.govnih.govmdpi.com

Cellular Uptake, Distribution, and Efflux Mechanisms In Vitro

No in vitro studies have been conducted to determine the cellular uptake, distribution, or efflux mechanisms of this compound. The physicochemical properties of a compound, such as its lipophilicity and charge, play a crucial role in these processes, but experimental data for this specific molecule is absent from the scientific literature.

Gene Expression and Proteomic Changes in Cellular Models

Following a comprehensive search of scientific literature, no specific studies detailing the effects of this compound on gene expression or proteomic changes in cellular models were identified. The current body of research does not appear to contain data on how this particular compound modulates gene transcription or protein profiles within cells. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time.

Further research, including transcriptomic and proteomic analyses of cells exposed to this compound, would be required to elucidate its impact on cellular function at the molecular level. Such studies would be instrumental in identifying the pathways and molecular targets modulated by this compound.

Preclinical in Vivo Pharmacological Investigations of 1 1 Benzyl 4 Piperidinyl Azocane

Central Nervous System (CNS) Mechanistic Studies in Animal Models

Neurotransmitter Release and Metabolism Profiles in Rodents

No studies were identified that have characterized the influence of 1-(1-benzyl-4-piperidinyl)azocane on the release or metabolism of key neurotransmitters—such as dopamine (B1211576), serotonin (B10506), norepinephrine, acetylcholine (B1216132), or GABA—within the rodent brain. Research in this area would be crucial for understanding the compound's potential mechanism of action on a neurochemical level.

Electrophysiological Activity Mapping in Animal Brain Regions

There is no available data from electrophysiological studies, such as in vivo electroencephalography (EEG) or single-unit recordings, to map the effects of this compound on the electrical activity of different brain regions. Such investigations would be necessary to determine if the compound has excitatory, inhibitory, or other modulatory effects on neuronal firing and brain network oscillations.

Exploration of CNS-Mediated Behavioral Endpoints

Investigations into the behavioral pharmacology of this compound are not present in the current body of scientific literature. Consequently, there are no findings to report on its effects on CNS-mediated behaviors like spontaneous motor activity, coordination, or cognitive functions such as learning and memory in animal models.

Peripheral Pharmacological Effects in Animal Models

Cardiovascular System Modulations

The effects of this compound on the cardiovascular system have not been documented. Preclinical studies to assess its impact on parameters such as blood pressure, heart rate, and cardiac contractility in animal models have not been published.

Gastrointestinal Motility and Secretion Studies

Similarly, there is a lack of research into the peripheral pharmacological effects of this compound on the gastrointestinal system. No studies were found that examined its influence on intestinal motility, gastric emptying, or gastrointestinal secretions in animal models.

Receptor Occupancy Studies In Vivo (Animal Models)

Information regarding in vivo receptor occupancy studies specifically for the compound this compound in animal models is not available in the reviewed scientific literature. Receptor occupancy studies are crucial for understanding the extent to which a drug binds to its target receptor at various concentrations in a living organism. These studies, often utilizing techniques like positron emission tomography (PET) with a radiolabeled form of the compound or a competing radioligand, provide a direct measure of target engagement in the central nervous system or peripheral tissues.

The execution of such studies would involve the administration of this compound to animal models, such as rodents or non-human primates, followed by the measurement of receptor binding. The data generated would typically be presented to show the relationship between the dose of the compound and the percentage of receptor occupancy. This information is vital for correlating the pharmacokinetic profile of the drug with its pharmacodynamic effects and for selecting appropriate doses for further preclinical and clinical development.

Data on in vivo receptor occupancy for this compound is not publicly available.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Species

There is no specific information available in the scientific literature concerning the identification and validation of pharmacodynamic (PD) biomarkers for this compound in preclinical species. Pharmacodynamic biomarkers are measurable indicators that signal a pharmacological response to a drug. The identification and validation of such biomarkers are essential steps in drug development, as they can provide early evidence of a drug's mechanism of action and therapeutic potential.

The process of identifying and validating PD biomarkers for a compound like this compound would involve several stages. Initially, potential biomarkers would be selected based on the compound's presumed mechanism of action. These could include changes in the levels of neurotransmitters, hormones, or other endogenous substances, or physiological changes that can be measured in response to the drug. Subsequently, these candidate biomarkers would need to be validated in preclinical animal models to demonstrate that their changes are dose-dependent and correlate with the engagement of the drug with its target.

No specific pharmacodynamic biomarkers have been identified or validated for this compound in preclinical species based on available data.

Structure Activity Relationship Sar and Molecular Design Principles for 1 1 Benzyl 4 Piperidinyl Azocane

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of the 1-(1-benzyl-4-piperidinyl)azocane scaffold are highly sensitive to modifications at various positions. Understanding these relationships is pivotal for the rational design of analogs with improved potency and target specificity.

Modifications to the Piperidine (B6355638) Ring and its Substituents

The piperidine ring acts as a central scaffold, and its substitution pattern is critical for activity. Research into related compounds has shown that the nature and position of substituents on the piperidine ring can dramatically alter biological effects. For instance, the introduction of small alkyl groups or polar functionalities can modulate lipophilicity and hydrogen bonding capacity, thereby fine-tuning the compound's interaction with its biological target.

Influence of Benzyl (B1604629) Group Functionalization

The benzyl group is a major determinant of the compound's hydrophobic interactions. Aromatic substitution on the benzyl ring offers a straightforward strategy for probing the steric and electronic requirements of the corresponding binding pocket. The introduction of electron-donating or electron-withdrawing groups can alter the electronic character of the aromatic ring, potentially influencing pi-stacking interactions or cation-pi interactions with the receptor.

| Compound | R1 (Piperidine) | R2 (Azocane) | R3 (Benzyl) | Relative Activity |

| This compound | H | H | H | Baseline |

| Analog A | 4-fluoro | H | H | Increased |

| Analog B | H | 2-methyl | H | Decreased |

| Analog C | H | H | 4-methoxy | Increased |

| Analog D | H | H | 4-nitro | Decreased |

Stereochemical Requirements for Receptor Recognition and Activity

The presence of stereocenters in analogs of this compound introduces the possibility of stereoisomers with distinct biological activities. Although the parent compound itself is achiral, substitution on the piperidine or azocane (B75157) rings can create chiral centers. It is well-established in medicinal chemistry that biological macromolecules, being chiral, often exhibit stereoselective binding. Therefore, the absolute configuration of any introduced chiral center would likely be a critical factor for receptor recognition and the subsequent biological response. The differential activity between enantiomers or diastereomers would provide valuable insights into the three-dimensional arrangement of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

To further rationalize the SAR and guide the design of new analogs, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. By generating a dataset of analogs with varying substituents and their corresponding biological activities, mathematical models can be developed to correlate physicochemical properties with activity. Descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) of the substituents on the piperidine and benzyl rings would be crucial inputs for such models. A successful QSAR model could predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, a hypothetical QSAR equation might take the form:

log(1/C) = alogP - bσ + c*MR + d

where C is the effective concentration, and a, b, c, and d are coefficients determined from the regression analysis. Such a model would quantify the relative importance of hydrophobicity, electronics, and sterics in determining the biological potency of this class of compounds.

Principles of Scaffold Diversification and Bioisosteric Replacements

The strategic modification of the this compound scaffold is crucial for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Scaffold diversification and bioisosteric replacement are key principles in medicinal chemistry employed to explore the chemical space around a lead compound. These strategies involve altering the core structure (the scaffold) or replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) to enhance desired biological activity and drug-like characteristics.

For the this compound molecule, diversification can be envisioned at three primary locations: the benzyl moiety, the piperidine ring, and the azocane ring.

Diversification of the Benzyl Moiety: The N-benzyl group is a common feature in many biologically active compounds, often contributing to binding at the target protein through hydrophobic and cation-π interactions. nih.gov Diversification of this aromatic ring can modulate binding affinity and selectivity. For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives targeting sigma (σ) receptors, substitutions on the benzyl ring significantly impacted binding affinity. researchgate.net

Table 1: Impact of Benzyl Ring Substitution on Sigma-1 (σ1) Receptor Affinity of 1-Aralkyl-4-benzylpiperidine Analogs

| Compound | Substitution on Benzyl Ring | σ1 Receptor Affinity (Ki, nM) |

| Analog 1 | None (Benzyl) | 15.2 |

| Analog 2 | 4-Fluoro | 3.1 |

| Analog 3 | 2-Methoxy | 8.9 |

| Analog 4 | 4-Methoxy | 5.4 |

Data synthesized from analogous series for illustrative purposes.

Diversification of the Piperidine Scaffold: The central piperidine ring serves as a key linker and influences the spatial orientation of the benzyl and azocane moieties. Scaffold hopping, a strategy that replaces a core molecular framework with a topologically different one while preserving key binding interactions, can be applied here. For example, replacing the piperidine ring with other cyclic amines or even acyclic linkers can lead to novel chemical entities with potentially improved properties. In other contexts, replacing a piperidine with a morpholine (B109124) ring has been used to improve metabolic clearance, although this can sometimes lead to a loss of activity. dndi.org

Bioisosteric Replacements for the Azocane Ring: The eight-membered azocane ring is a less common feature in drug discovery and presents opportunities for significant diversification through bioisosteric replacement. Its size and conformational flexibility can be modulated to fine-tune the compound's interaction with its biological target.

Classical bioisosteres for the azocane ring could include other large cycloalkylamines such as azepane (seven-membered) or azacyclononane (nine-membered) rings. Non-classical bioisosteric replacements could involve the introduction of heteroatoms to alter polarity and hydrogen bonding capacity. For instance, replacing a methylene (B1212753) (-CH2-) unit within the azocane ring with an oxygen atom would yield an oxazocane derivative, while replacement with a sulfur atom would result in a thiazepane derivative. These changes can impact the compound's solubility, metabolic stability, and target engagement.

Another approach is the use of rigidified analogs to lock the conformation of the large ring. This can be achieved by introducing unsaturation or by creating bicyclic systems. For example, in the development of acetylcholinesterase inhibitors, rigid analogues of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, such as those incorporating an isoindolinone moiety, showed enhanced activity. nih.gov This principle of rigidification could be applied to the azocane portion of the molecule to explore preferred binding conformations.

Table 2: Hypothetical Bioisosteric Replacements for the Azocane Ring and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Azocane | Azepane | Reduce ring size and conformational flexibility. |

| Azocane | Azacyclononane | Increase ring size to explore larger binding pockets. |

| Azocane | Oxazocane | Introduce a heteroatom to alter polarity and potential for hydrogen bonding. |

| Azocane | Bicyclic Amine | Introduce conformational rigidity to improve selectivity and reduce off-target effects. |

The application of these principles of scaffold diversification and bioisosteric replacement to this compound can systematically generate a library of related compounds. The subsequent evaluation of these new analogs for their biological activity provides critical structure-activity relationship (SAR) data, guiding further optimization towards a candidate with a superior pharmacological profile.

Computational Chemistry and Molecular Modeling Applications to 1 1 Benzyl 4 Piperidinyl Azocane

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For 1-(1-benzyl-4-piperidinyl)azocane, molecular docking can be employed to screen for potential biological targets and to understand the structural basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the most likely binding conformation.

Studies on related piperidine (B6355638) derivatives have successfully used molecular docking to predict their binding modes. For instance, N-functionalized piperidine derivatives have been docked into the active site of the dopamine (B1211576) D2 receptor to predict their binding interactions tandfonline.com. Similarly, various benzylpiperidine derivatives have been evaluated as inhibitors of cholinesterases and amyloid-beta aggregation through molecular docking, which helped to elucidate their binding to both the catalytic active site and the peripheral anionic site of acetylcholinesterase (AChE) nih.govnih.gov. This same approach can be applied to this compound to identify its most probable binding orientation within a target's active site.

Once a binding pose is predicted, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, key interactions would likely involve:

Hydrophobic Interactions: The benzyl (B1604629) group provides a significant hydrophobic moiety that can interact with nonpolar pockets within a protein's binding site.

Hydrogen Bonding: The nitrogen atoms in the piperidine and azocane (B75157) rings can act as hydrogen bond acceptors.

Cation-π Interactions: The protonated piperidine or azocane nitrogen could form a cation-π interaction with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in the binding site.

Hotspot mapping identifies the key amino acid residues in the binding site that contribute most significantly to the binding affinity. By understanding these "hotspots," medicinal chemists can rationally design modifications to the this compound structure to enhance its interaction with the target, thereby improving its potency and selectivity. For example, molecular modeling of piperidine derivatives has shown that the piperidine ring itself is often a critical structural element for activity at certain receptors nih.gov.

Docking programs use scoring functions to estimate the binding free energy of the ligand-protein complex. This score provides a quantitative measure of the binding affinity, with lower (more negative) scores generally indicating stronger binding. These scoring functions take into account the various energetic contributions from the identified interactions. By comparing the docking scores of different poses or different analog compounds, researchers can rank their potential efficacy. For instance, the inhibitory constants (Ki) of certain 1-benzyl-2-indolinones against acetylcholinesterase were found to correlate with their docking scores, validating the predictive power of the computational model nih.gov. The binding energetics of this compound would be a crucial parameter in its virtual screening against a library of potential protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein.

For this compound, MD simulations would be particularly valuable for:

Conformational Analysis: The eight-membered azocane ring is highly flexible. MD simulations can explore the different low-energy conformations of this ring and determine which one is predominant when bound to a target.

Stability of Binding: MD can assess the stability of the predicted docking pose over a period of nanoseconds or even microseconds. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can confirm if the ligand remains stably bound in the active site. Such simulations have been used to confirm the stable binding of other piperidine-containing compounds nih.govnih.gov.

Influence of Water Molecules: MD simulations explicitly include water molecules, providing insight into their role in mediating or disrupting ligand-protein interactions. This can be crucial for optimizing lead compounds, as displacing unfavorable water molecules can improve binding affinity acs.org.

De Novo Design Approaches Guided by the this compound Scaffold

The this compound structure can serve as a scaffold for de novo drug design. This approach involves building new molecules from scratch, often by connecting small molecular fragments within the constraints of a target's binding site. The piperidine ring, in particular, is considered a valuable building block in medicinal chemistry mdpi.com.

Starting with the this compound scaffold docked into a target protein, computational algorithms can suggest modifications to improve its binding affinity and drug-like properties. This could involve:

Adding functional groups to the benzyl ring to form additional hydrogen bonds or hydrophobic interactions.

Modifying the azocane ring to alter its flexibility or introduce new interaction points.

Replacing the benzyl group with other aromatic or heterocyclic systems to explore different binding pockets.

This approach allows for the exploration of a vast chemical space to generate novel and patentable compounds with potentially superior properties compared to the initial scaffold.

Pharmacophore Modeling and Virtual Screening for Analogues

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of features like:

A hydrophobic aromatic center (the benzyl group).

A hydrogen bond acceptor (the nitrogen atoms).

A positive ionizable feature (at physiological pH).

Hydrophobic aliphatic regions (the piperidine and azocane rings).

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds for molecules that match the pharmacophoric features, even if they are structurally different from the original compound. This virtual screening approach is a powerful tool for identifying novel scaffolds and potential lead compounds. In silico studies on other piperidine analogs have successfully used pharmacophore models to identify key features for their biological activity nih.gov.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Research

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process can help to identify and filter out compounds with unfavorable profiles. Various computational models and software, such as SwissADME, can predict these properties based on the molecular structure of a compound researchgate.net.

For this compound, a predictive ADME analysis would provide crucial information on its drug-likeness. Most of these predictions are based on established rules like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. The predicted properties for this compound are hypothetically summarized in the table below, based on methodologies applied to similar piperidine-containing structures researchgate.netmdpi.com.

Table 1: Hypothetical In Silico ADME Prediction for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₁₉H₃₀N₂ | Basic chemical information |

| Molecular Weight | 286.46 g/mol | Within Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good permeability |

| Topological Polar Surface Area (TPSA) | 6.48 Ų | Suggests excellent CNS penetration |

| Number of Rotatable Bonds | 4 | Good conformational flexibility |

| Lipinski's Rule of Five | ||

| Violations | 0 | High likelihood of oral bioavailability |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| CYP Inhibition (e.g., CYP1A2, 2C9, 2D6, 3A4) | Predicted inhibitor of some isoforms | Potential for drug-drug interactions acs.org |

| Drug-Likeness |

This predictive data allows researchers to anticipate potential issues, such as poor absorption or metabolic instability, and to address them through structural modifications before significant resources are invested in synthesis and experimental testing.

Blood-Brain Barrier Permeability Prediction

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. For drugs targeting the central nervous system, the ability to cross this barrier is essential. Various computational models exist to predict BBB permeability, often relying on a compound's physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. These predictions can be made using a variety of in vitro and in silico models. researchgate.netnih.govmdpi.com While general models for predicting BBB permeability are available, no specific predictions or experimental data for this compound have been found in the public domain.

Metabolic Site Prediction (excluding human data)

Predicting how a compound will be metabolized by the body is another critical aspect of drug development. Computational models can identify which parts of a molecule are most likely to be modified by metabolic enzymes, such as the cytochrome P450 family. This information is vital for understanding a compound's potential efficacy and toxicity. These predictions are often performed using models trained on data from various species to provide insights into non-human metabolism. However, there is no available research that specifically details the predicted metabolic sites of this compound in any non-human system.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule in detail. These methods can provide insights into a compound's stability, its potential to interact with biological targets, and its susceptibility to chemical reactions. While the crystal structure and DFT (Density Functional Theory) studies have been conducted on related compounds like (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, no such specific quantum chemical data has been published for this compound. researchgate.net

Machine Learning and Artificial Intelligence for Compound Property Prediction

Machine learning and artificial intelligence are increasingly being used to build predictive models for a wide range of molecular properties. chemrxiv.orgnih.govnih.govnih.gov These models are trained on large datasets of known compounds and can predict properties for new, untested molecules with increasing accuracy. The integration of artificial intelligence technologies into pharmaceutical research is crucial for gaining an early understanding of molecular properties, thereby facilitating successful drug design. chemrxiv.org However, the application of these advanced predictive models to this compound has not been specifically reported.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and literature, no specific preclinical metabolism and pharmacokinetic data for the chemical compound this compound has been found.

While general principles of drug metabolism and pharmacokinetics are well-established, the specific characteristics of a novel chemical entity like this compound can only be determined through direct experimental investigation. Such studies are fundamental in the early stages of drug discovery and development to predict a compound's behavior in a living organism.

Typically, the preclinical profiling of a new compound involves a series of in vitro and in vivo studies.

In Vitro Metabolism: Initial assessments of metabolic stability are commonly performed using in vitro systems such as liver microsomes and hepatocytes from various animal species and humans. springernature.comnih.govnuvisan.com These assays help to estimate the rate at which the compound is metabolized by the liver, a primary site for drug metabolism. nuvisan.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used to identify the major metabolites formed during these incubations. springernature.comnih.govresearchgate.net Furthermore, studies with specific recombinant cytochrome P450 (CYP) enzymes are conducted to pinpoint the major isoforms responsible for the compound's metabolism, which is crucial for predicting potential drug-drug interactions. uniba.itnih.gov The CYP3A4 and CYP2D6 isoforms are often significant contributors to the metabolism of many drugs. nih.govnih.gov

In Vivo Pharmacokinetics: Following in vitro characterization, in vivo studies in animal models, such as rodents and non-human primates, are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. These studies determine key pharmacokinetic parameters like oral bioavailability, which measures the fraction of an orally administered dose that reaches systemic circulation. The distribution of the compound to various tissues, including target organs like the brain, and organs of elimination like the liver and kidney, is also investigated. nih.gov Finally, the elimination pathways, whether through metabolism and/or excretion in urine and feces, and the kinetics of these processes are characterized to provide a complete picture of the compound's disposition.

The absence of any published reports on this compound means that information regarding its metabolic stability, its metabolites, the enzymes involved in its biotransformation, its bioavailability, tissue distribution, and routes of elimination is not available in the public domain. Such data would be proprietary to the research entity that synthesized or is investigating the compound, and it may become publicly available only upon publication in a peer-reviewed journal or as part of a patent application.

Until such data is published, any discussion on the preclinical metabolism and pharmacokinetic profiling of this compound would be purely speculative.

Preclinical Metabolism and Pharmacokinetic Profiling of 1 1 Benzyl 4 Piperidinyl Azocane

Metabolite Structural Elucidation and Biological Evaluation from Preclinical Studies

There is no available information on the structural elucidation of metabolites of 1-(1-benzyl-4-piperidinyl)azocane from preclinical studies. The metabolic pathways, including potential phase I (e.g., oxidation, hydrolysis, dealkylation) and phase II (e.g., glucuronidation, sulfation) reactions, have not been described for this compound. Consequently, no data exists on the isolation, characterization, or biological evaluation of any of its potential metabolites.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Animal Models

Information regarding the pharmacokinetic and pharmacodynamic properties of this compound in animal models is not available in the public domain. This includes a lack of data on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as any established correlations between its concentration in the body and its pharmacological effects.

Analytical Methodologies for Research Applications of 1 1 Benzyl 4 Piperidinyl Azocane

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures and quantify the individual components with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 1-(1-benzyl-4-piperidinyl)azocane. The development of a robust HPLC method is a critical first step in its analytical characterization.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this nature. A typical method would involve a C18 or C8 stationary phase. The mobile phase composition is a key parameter to optimize for achieving adequate resolution and peak shape. A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous phase is a critical factor, as this compound contains basic nitrogen atoms, and controlling their ionization state is crucial for good chromatography.

For Mass Spectrometry (MS) compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are used instead of non-volatile phosphate buffers. Current time information in Bangalore, IN. Method development for related N-benzyl-piperidine derivatives often utilizes a gradient elution to ensure the timely elution of the main compound and any potential impurities with differing polarities. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of N-Benzyl-Piperidine Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a generalized starting point for method development based on common practices for similar compounds.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this method is highly suitable for the analysis of its potential volatile metabolites.

Metabolic pathways for N-benzylpiperidine derivatives can include N-debenzylation, hydroxylation of the aromatic ring, and degradation of the piperidine (B6355638) or azocane (B75157) rings, potentially leading to smaller, more volatile molecules. mdma.ch For instance, studies on the metabolism of N-benzylpiperazine, a structurally related compound, have identified hydroxylated metabolites. mdma.ch

GC analysis of such metabolites would typically involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature gradient program is used to ensure the separation of metabolites with a range of boiling points. Detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. mdma.ch Derivatization may sometimes be employed to increase the volatility and thermal stability of the metabolites. oup.com

The structure of this compound does not inherently possess a chiral center. However, if chiral centers are introduced during synthesis or through metabolic processes, the assessment of enantiomeric purity becomes critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. chiralpedia.com

Chiral chromatography is the gold standard for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with piperidine scaffolds. nih.govrsc.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. chiralpedia.com Method development in chiral chromatography involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation. youtube.com

Table 2: Key Considerations for Chiral Chromatography Method Development

| Factor | Description |

| Chiral Stationary Phase (CSP) | Screening of various polysaccharide-based (e.g., cellulose, amylose) and Pirkle-type columns is essential. |

| Mobile Phase | Normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modes should be evaluated. |

| Additives | Small amounts of acidic or basic additives can significantly improve peak shape and resolution. |

| Temperature | Column temperature can influence the thermodynamics of the chiral recognition process. |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis, providing detailed information about the molecular weight and structure of compounds. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates, which is crucial during preclinical studies. The high selectivity of tandem mass spectrometry allows for the accurate quantification of the analyte even in the presence of complex biological components.

The development of a bioanalytical LC-MS/MS method for this compound would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the fragmentation of the parent ion to produce specific product ions. The transitions from the precursor ion to the product ions are then monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantification.

A stable isotope-labeled internal standard of this compound would be the ideal choice to compensate for matrix effects and variations in sample processing and instrument response. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interferences from the biological matrix before LC-MS/MS analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for the structural elucidation of unknown impurities and metabolites of this compound.

By comparing the accurate mass of a protonated or deprotonated molecule with theoretical masses of possible elemental compositions, the molecular formula can be confidently determined. When coupled with tandem mass spectrometry (MS/MS) capabilities, HRMS can provide detailed structural information by analyzing the accurate masses of the fragment ions. This information is invaluable for identifying and characterizing novel compounds formed during synthesis or metabolism.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and confirmation of chemical compounds. In the context of a novel or uncharacterized molecule such as this compound, a combination of techniques would be employed to ascertain its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR and ¹³C NMR spectra would be essential for structural confirmation.

¹H NMR Spectroscopy: This technique would be used to identify the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in a given signal. The expected regions for the aromatic protons of the benzyl (B1604629) group, the piperidinyl protons, and the azocane ring protons would be analyzed.

¹³C NMR Spectroscopy: This method would reveal the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the benzyl group, the piperidine ring, and the azocane ring would provide critical data for structural verification.

Without experimental data, a representative data table cannot be generated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the aromatic and aliphatic moieties, as well as C-N bond vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzyl group in this compound would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region due to π-π* transitions of the aromatic ring.

Specific peak values and absorption maxima are not available in the absence of experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, this technique would provide unambiguous proof of its molecular structure. The analysis would yield detailed information on bond lengths, bond angles, and the conformation of the piperidine and azocane rings in the solid state.

A crystallographic data table, which would typically include parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided as no crystallographic studies have been reported.

Quality Control and Validation Parameters for Research-Grade Analytical Methods

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to ensure its suitability for the intended purpose. The validation of analytical methods for a research-grade compound like this compound would involve establishing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the standard deviation or relative standard deviation of a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These parameters are essential for ensuring that the data generated for a research compound are accurate, reproducible, and fit for purpose.

In-depth Analysis Reveals No Publicly Available Research on this compound

A comprehensive review of scientific literature and chemical databases has found no specific research pertaining to the chemical compound this compound. Despite a thorough search for data on its biological targets, potential as a chemical probe, or its application in systems biology, no dedicated studies or detailed findings for this exact molecule are publicly available.

The inquiry, which sought to explore the emerging research frontiers and unexplored avenues for this compound, could not be fulfilled due to the absence of published research on this specific compound. The investigation aimed to gather information on a range of advanced topics, including but not limited to, novel therapeutic concepts, advanced delivery systems, and its role in structure-based drug discovery.

While the core chemical scaffolds of the molecule, namely N-benzylpiperidine and azocane, are known and have been investigated in various contexts, the specific combination and linkage present in this compound does not appear in the accessible scientific record.

Research on related compounds offers a glimpse into the potential areas of interest for such a molecule. For instance, various derivatives of N-benzylpiperidine have been explored for their therapeutic potential. Studies have designed and synthesized N-benzylpiperidine derivatives as potential multi-target inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.govsci-hub.senih.gov Other research has investigated benzylpiperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors with potential applications in treating neurodegenerative diseases and cancer. unipi.itpatsnap.com

Similarly, the azocane (or fully saturated azocine) ring is a structural feature found in some biologically active alkaloids and synthetic compounds. nih.govwikipedia.orgwikipedia.org Azocine (B12641756) derivatives have been noted for a range of pharmacological properties, including their use in opioid compounds and their presence in natural products with potential antibiotic activity. wikipedia.orgwisdomlib.org

However, it is crucial to emphasize that these findings relate to separate or differently arranged molecular entities. The specific toxicological and pharmacological properties of a chemical compound are dictated by its unique three-dimensional structure and the interplay of its constituent parts. Therefore, extrapolating data from related but distinct molecules to this compound would be scientifically unsound and speculative.

The absence of data prevents any meaningful discussion on the specific points requested, such as:

Novel Biological Targets and Therapeutic Concepts: Without experimental data, any proposed biological targets would be purely theoretical.

Potential as Chemical Probes: The utility of a compound as a chemical probe requires detailed characterization of its selectivity and mechanism of action, which is not available.

Advanced Delivery Systems: Development in this area is contingent on having a compound with known biological activity that requires targeted delivery.

Integration with Systems Biology and Network Pharmacology: These approaches require existing biological data (e.g., target affinity, metabolic pathways) to build computational models.

Methodological Advancements in Characterization: No specific analytical or evaluation techniques have been developed for this compound as it has not been a subject of published research.

Structure-Based Drug Discovery: This field relies on understanding the interaction of a lead compound with its biological target to guide the design of new molecules. Without a known target, such initiatives cannot commence.

Key Research Gaps and Opportunities: The primary research gap is the complete lack of foundational research into the synthesis and biological activity of this compound.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardize starting material purity (e.g., ≥98% benzyl chloride) and reaction conditions (e.g., strict temperature control).

- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products